molecular formula C21H20N2O6S B2381995 4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892741-72-9

4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No. B2381995
CAS RN: 892741-72-9
M. Wt: 428.46
InChI Key: ZGJIEMRIKRBRNY-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Methodology Development

Research often explores the synthesis and characterization of complex chemical entities, including quinoline derivatives and their applications. For example, studies on the synthesis of quinoline derivatives highlight methodologies that could be relevant for synthesizing or modifying the compound . Such methodologies may involve palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions or Pummerer-type reactions, providing valuable insights into synthetic strategies that could be applicable to the compound of interest (Bacchi et al., 2005) (Toda et al., 1999).

Pharmacological Studies

Compounds with a quinoline backbone, similar to the one mentioned, are often studied for their pharmacological properties. For instance, derivatives of quinoline have been evaluated for their antimicrobial, antifungal, and antitubercular activities. These studies can provide a foundation for investigating the biological activities of the compound , potentially leading to the development of new therapeutic agents (Desai et al., 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c24-18-16-9-8-13(20(25)22-12-14-5-4-10-29-14)11-17(16)23-21(26)19(18)30(27,28)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,22,25)(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJIEMRIKRBRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoline-7-carboxamide

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